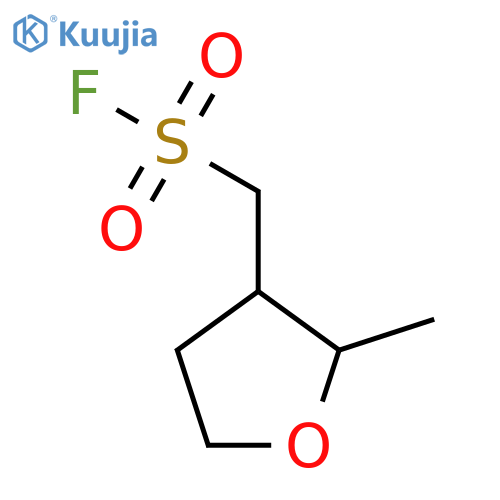Cas no 2229421-29-6 ((2-methyloxolan-3-yl)methanesulfonyl fluoride)
(2-メチルオキソラン-3-イル)メタンスルホニルフルオリドは、選択的なスルホニルフルオリド基を有する有機化合物です。この化合物は、反応性の高いスルホニルフルオリド基を分子内に保持しており、特にプロテオーム研究や化学生物学の分野で有用なツールとして注目されています。その特異的な構造により、標的タンパク質との選択的な反応が可能で、酵素阻害剤や活性部位標識プローブとしての応用が期待されます。また、比較的安定なオキソラン環構造が分子全体の安定性に寄与し、実験条件下での取り扱いが容易である点も特徴です。

2229421-29-6 structure
商品名:(2-methyloxolan-3-yl)methanesulfonyl fluoride
(2-methyloxolan-3-yl)methanesulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- (2-methyloxolan-3-yl)methanesulfonyl fluoride
- 2229421-29-6
- EN300-1990753
-
- インチ: 1S/C6H11FO3S/c1-5-6(2-3-10-5)4-11(7,8)9/h5-6H,2-4H2,1H3
- InChIKey: DFGHYXLNLOUANA-UHFFFAOYSA-N
- ほほえんだ: S(CC1CCOC1C)(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 182.04129354g/mol
- どういたいしつりょう: 182.04129354g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 219
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
(2-methyloxolan-3-yl)methanesulfonyl fluoride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1990753-10.0g |
(2-methyloxolan-3-yl)methanesulfonyl fluoride |
2229421-29-6 | 10g |
$8049.0 | 2023-06-03 | ||
| Enamine | EN300-1990753-0.1g |
(2-methyloxolan-3-yl)methanesulfonyl fluoride |
2229421-29-6 | 0.1g |
$1056.0 | 2023-09-16 | ||
| Enamine | EN300-1990753-0.5g |
(2-methyloxolan-3-yl)methanesulfonyl fluoride |
2229421-29-6 | 0.5g |
$1152.0 | 2023-09-16 | ||
| Enamine | EN300-1990753-10g |
(2-methyloxolan-3-yl)methanesulfonyl fluoride |
2229421-29-6 | 10g |
$5159.0 | 2023-09-16 | ||
| Enamine | EN300-1990753-1g |
(2-methyloxolan-3-yl)methanesulfonyl fluoride |
2229421-29-6 | 1g |
$1200.0 | 2023-09-16 | ||
| Enamine | EN300-1990753-1.0g |
(2-methyloxolan-3-yl)methanesulfonyl fluoride |
2229421-29-6 | 1g |
$1872.0 | 2023-06-03 | ||
| Enamine | EN300-1990753-0.25g |
(2-methyloxolan-3-yl)methanesulfonyl fluoride |
2229421-29-6 | 0.25g |
$1104.0 | 2023-09-16 | ||
| Enamine | EN300-1990753-0.05g |
(2-methyloxolan-3-yl)methanesulfonyl fluoride |
2229421-29-6 | 0.05g |
$1008.0 | 2023-09-16 | ||
| Enamine | EN300-1990753-2.5g |
(2-methyloxolan-3-yl)methanesulfonyl fluoride |
2229421-29-6 | 2.5g |
$2351.0 | 2023-09-16 | ||
| Enamine | EN300-1990753-5.0g |
(2-methyloxolan-3-yl)methanesulfonyl fluoride |
2229421-29-6 | 5g |
$5429.0 | 2023-06-03 |
(2-methyloxolan-3-yl)methanesulfonyl fluoride 関連文献
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
2229421-29-6 ((2-methyloxolan-3-yl)methanesulfonyl fluoride) 関連製品
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
